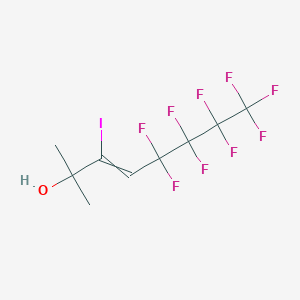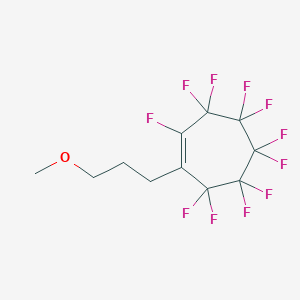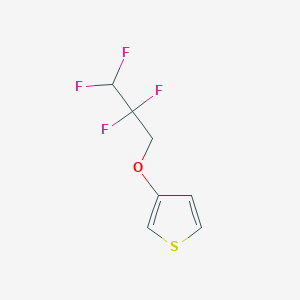
3-(2,2,3,3-Tetrafluoropropoxy)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,3,3-Tetrafluoropropoxy)thiophene is a chemical compound with the molecular formula C7H6F4OS. It is a derivative of thiophene, where the hydrogen atom at the 3-position of the thiophene ring is substituted with a 2,2,3,3-tetrafluoropropoxy group. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and resistance to chemical degradation .
Preparation Methods
The synthesis of 3-(2,2,3,3-tetrafluoropropoxy)thiophene typically involves the reaction of 3-bromothiophene with sodium fluoro-propoxide in the presence of copper oxide and potassium iodide . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
3-(2,2,3,3-Tetrafluoropropoxy)thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using reagents like sodium hydride or organolithium compounds
Scientific Research Applications
3-(2,2,3,3-Tetrafluoropropoxy)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials with enhanced properties.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Its stability and resistance to metabolic degradation make it a candidate for drug development, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty polymers and coatings, providing enhanced durability and resistance to harsh environmental conditions
Mechanism of Action
The mechanism by which 3-(2,2,3,3-tetrafluoropropoxy)thiophene exerts its effects is primarily through its interaction with molecular targets in biological systems. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This can lead to alterations in the activity of these biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
3-(2,2,3,3-Tetrafluoropropoxy)thiophene can be compared with other fluorinated thiophene derivatives, such as:
3-(2,2,3,3-Tetrafluoropropyl)thiophene: Similar in structure but lacks the oxygen atom in the side chain, resulting in different chemical and physical properties.
3-(2,2,3,3-Tetrafluoropropoxy)benzene: A benzene derivative with similar fluorinated side chain, but with different electronic properties due to the aromatic ring structure.
3-(2,2,3,3-Tetrafluoropropoxy)pyridine: A pyridine derivative with similar side chain, but with nitrogen in the ring, leading to different reactivity and applications
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of both fluorine atoms and the thiophene ring.
Properties
CAS No. |
144203-97-4 |
|---|---|
Molecular Formula |
C7H6F4OS |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxy)thiophene |
InChI |
InChI=1S/C7H6F4OS/c8-6(9)7(10,11)4-12-5-1-2-13-3-5/h1-3,6H,4H2 |
InChI Key |
CWWURFGVVNXFNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
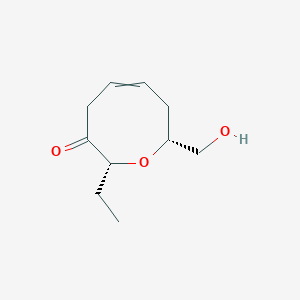
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

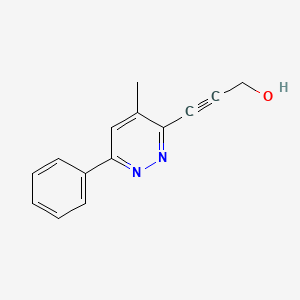

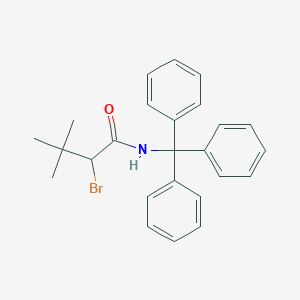
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
